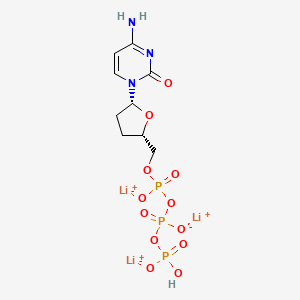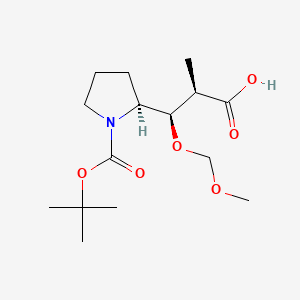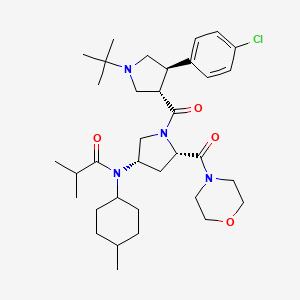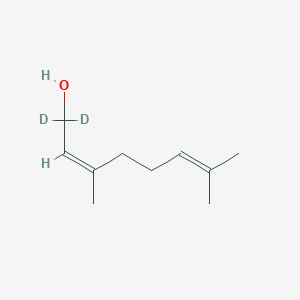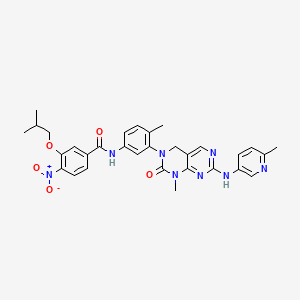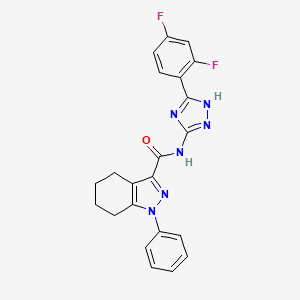
PAR4 antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAR4 antagonist 2 is a compound designed to inhibit the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a unique family of G protein-coupled receptors activated by proteolytic cleavage. PAR4, in particular, plays a significant role in platelet activation and aggregation, making it a target for anti-thrombotic therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PAR4 antagonist 2 typically involves a multi-step process. One common synthetic route includes the preparation of indole-based compounds. The process begins with the formation of an indole core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as chromatography to isolate the final product .
化学反応の分析
Types of Reactions: PAR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
科学的研究の応用
PAR4 antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of protease-activated receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as thrombosis, inflammation, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR4
作用機序
PAR4 antagonist 2 exerts its effects by binding to the PAR4 receptor, preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets involved include the extracellular loop 2 domain of PAR4 and associated G proteins .
類似化合物との比較
BMS-986120: Another PAR4 antagonist with similar anti-thrombotic properties.
BMS-986141: A potent and selective PAR4 antagonist used in clinical trials.
Uniqueness: PAR4 antagonist 2 is unique in its specific binding affinity and selectivity for the PAR4 receptor. It offers a distinct pharmacological profile compared to other PAR4 antagonists, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C22H18F2N6O |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |
InChIキー |
AISHQSCSTYBTDQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
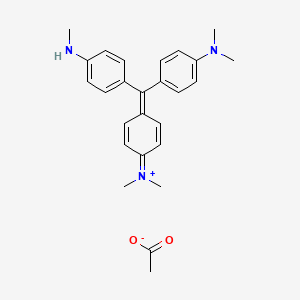
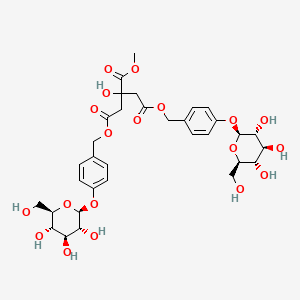
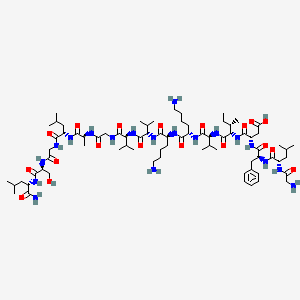
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
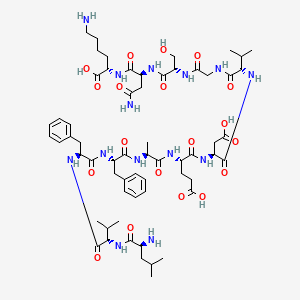
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
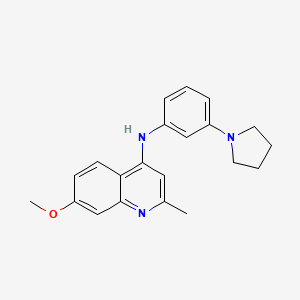
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
